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A Comparative Guide to the Antiviral Efficacy of
Glycyrrhizic Acid
For Researchers, Scientists, and Drug Development Professionals

Glycyrrhizic acid (GA), a major active triterpenoid saponin from licorice root (Glycyrrhiza

species), has a long history in traditional medicine. Modern research has substantiated its

broad-spectrum pharmacological activities, including significant antiviral properties against a

diverse range of DNA and RNA viruses.[1][2] This guide provides an objective comparison of

GA's antiviral efficacy across different viral strains, supported by experimental data, detailed

methodologies for key assays, and visualizations of its mechanisms of action.

Quantitative Comparison of Antiviral Activity
The antiviral efficacy of glycyrrhizic acid has been quantified against numerous viruses. The

following table summarizes the 50% inhibitory concentration (IC₅₀) or 50% effective

concentration (EC₅₀) from various in vitro studies, providing a comparative look at its potency.
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Virus
Family

Viral Strain Cell Line Assay Type IC₅₀ / EC₅₀ Citation

Coronavirida

e
SARS-CoV Vero

Cytopathic

Effect (CPE)
EC₅₀: 365 µM [1][2]

SARS-CoV-2 Vero E6
CPE / RNA

Level

EC₅₀: 0.44

mg/mL
[3]

SARS-CoV-2 Vero E6 CPE

Complete

Neutralization

: 0.5 mg/mL

[1][4]

SARS-CoV-2 -
S-RBD/ACE2

Interaction
IC₅₀: 22 µM [3]

Porcine

Epidemic

Diarrhea

Virus (PEDV)

Vero -
Inhibits entry

& replication
[1]

Herpesviridae
Epstein-Barr

Virus (EBV)
Raji

Viral

Inhibition

IC₅₀: 0.04

mM
[1][2][5]

Herpes

Simplex Virus

1 (HSV-1)

- -

Irreversibly

inactivates

virus particles

[6]

Retroviridae

Human

Immunodefici

ency Virus

(HIV)

MT-4
Plaque

Formation

Complete

Inhibition: 0.6

mM

[7]

Flaviviridae
Zika Virus

(ZIKV)
-

CPE /

Infectivity

IC₅₀: 0.09–

1.20 µM

(derivatives)

[1][2]

Hepatitis

Viruses

Hepatitis C

Virus (HCV)
Hepatocytes Viral Titer

IC₅₀: 7 ± 1

µg/mL
[6]

Key Mechanisms of Antiviral Action
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Glycyrrhizic acid exerts its antiviral effects through multiple mechanisms, often targeting early

stages of the viral life cycle, such as attachment and entry, as well as modulating host immune

responses.

One of the well-documented mechanisms involves the inhibition of viral entry. In the case of

SARS-CoV-2, GA has been shown to directly interact with the viral Spike (S) protein and the

host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2).[1][2][7][8][9] This interaction

disrupts the binding of the virus to the cell surface, a critical first step for infection.

SARS-CoV-2 Host Cell

Spike Protein (RBD) ACE2 Receptor
Binding

Viral Entry & Replication

Glycyrrhizic Acid (GA)

Blocks Interaction

Blocks Interaction

Click to download full resolution via product page

GA interferes with SARS-CoV-2 binding to the ACE2 receptor.

Furthermore, GA modulates inflammatory pathways by targeting the High Mobility Group Box 1

(HMGB1) protein.[6][10][11] HMGB1 is a damage-associated molecular pattern (DAMP)

molecule that, when released from infected cells, can bind to Toll-like Receptor 4 (TLR4),

triggering a pro-inflammatory cytokine storm. GA can bind to HMGB1, inhibiting this interaction

and thereby attenuating excessive inflammation associated with severe viral infections.[6][10]

Experimental Protocols
Objective validation of antiviral efficacy relies on standardized and reproducible experimental

procedures. Below are detailed methodologies for three key assays used in the evaluation of

glycyrrhizic acid.

Plaque Reduction Assay
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This assay is the gold standard for quantifying infectious virus particles and determining the

concentration of an antiviral compound required to inhibit plaque formation by 50% (IC₅₀).

Objective: To determine the concentration of glycyrrhizic acid that inhibits viral plaque

formation.

Methodology:

Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2) into 6-well or 24-

well plates and incubate until a confluent monolayer is formed (typically 24 hours).[3][12]

Compound Preparation: Prepare serial dilutions of glycyrrhizic acid in a serum-free cell

culture medium. The concentration range should span the expected IC₅₀ value.

Infection: Remove the growth medium from the cell monolayers. Add a standardized amount

of virus (e.g., 50-100 plaque-forming units, PFU) mixed with the corresponding dilution of

glycyrrhizic acid to each well.[13] Include a "virus control" (no compound) and a "cell control"

(no virus, no compound).

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the

cells.[12][13]

Overlay: After adsorption, remove the virus-compound inoculum. Overlay the cell monolayer

with a semi-solid medium (e.g., containing 0.4-1.2% methylcellulose or agarose) mixed with

the respective concentration of glycyrrhizic acid. This restricts viral spread to adjacent cells,

leading to the formation of localized plaques.[12]

Incubation: Incubate the plates for 2-10 days, depending on the virus replication kinetics,

until visible plaques are formed in the virus control wells.[13][14]

Fixation and Staining: Fix the cells with a 4-10% formaldehyde solution. Remove the overlay

and stain the cell monolayer with a solution like 0.5% crystal violet, which stains viable cells.

Plaques will appear as clear, unstained zones.[12][13]

Quantification: Count the number of plaques in each well. Calculate the percentage of

plaque reduction for each compound concentration relative to the virus control. The IC₅₀
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value is determined by plotting the percentage of inhibition against the compound

concentration.

MTT Cytotoxicity Assay
This colorimetric assay is crucial for ensuring that the observed antiviral activity is not due to

the compound killing the host cells. It measures the metabolic activity of cells, which is

proportional to the number of viable cells.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of glycyrrhizic acid on the host

cell line.

Methodology:

Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and incubate for

24 hours.[15][16]

Compound Treatment: Add serial dilutions of glycyrrhizic acid to the wells and incubate for a

period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at

37°C.[15][17] Metabolically active cells will reduce the yellow MTT to purple formazan

crystals.[16]

Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to

each well to dissolve the insoluble formazan crystals.[16][17]

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a

microplate reader at a wavelength of 570-600 nm.[15]

Analysis: Calculate cell viability as a percentage relative to untreated control cells. The CC₅₀

is the concentration of the compound that reduces cell viability by 50%.

Quantitative Reverse Transcription PCR (qRT-PCR)
This assay measures the amount of viral RNA in a sample, providing a direct quantification of

viral replication.
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Objective: To quantify the reduction in viral RNA replication in the presence of glycyrrhizic acid.

Methodology:

Experimental Setup: Infect cell monolayers with the target virus in the presence of serial

dilutions of glycyrrhizic acid, as described in the plaque reduction assay.

RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cells

and/or supernatant. Extract total RNA using a commercial viral RNA extraction kit.

Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA

(cDNA) using a reverse transcriptase enzyme and specific or random primers. This step is

essential as PCR only amplifies DNA.[4][18]

Quantitative PCR (qPCR): Perform qPCR using primers and probes specific to a conserved

region of the viral genome. The reaction is run on a real-time PCR machine that monitors the

amplification of the target sequence in real-time using a fluorescent reporter.[19][20]

Quantification: A standard curve is generated using known quantities of a plasmid containing

the target viral sequence. The amount of viral RNA in the experimental samples is calculated

by comparing their amplification cycle (Ct value) to the standard curve.[20] Results are

expressed as viral copy number per mL or per µg of total RNA.

Analysis: The reduction in viral RNA copies in treated samples is compared to untreated

virus controls to determine the inhibitory effect of glycyrrhizic acid.

General Experimental Workflow
The evaluation of a potential antiviral agent follows a structured workflow, beginning with

cytotoxicity assessment and progressing to specific efficacy assays.
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1. Cytotoxicity Assay (MTT)
Determine CC₅₀ on Host Cells

2. Primary Antiviral Screening
(Plaque Reduction Assay)

Calculate Selectivity Index (SI)
SI = CC₅₀ / IC₅₀

Determine IC₅₀
3. Confirm Efficacy

(Viral Load by qRT-PCR)

4. Mechanism of Action Studies
(e.g., Time-of-Addition, Binding Assays)
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Standard workflow for in vitro antiviral compound evaluation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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